Nopaline
Description
Properties
IUPAC Name |
(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYZBGVKHTLTN-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945005 | |
| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22350-70-5 | |
| Record name | Nopaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22350-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nopaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NOPALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
This compound Synthase: Catalytic Mechanism and Substrate Specificity
This compound synthase (EC 1.5.1.19), a homotetrameric enzyme with a native molecular weight of 158,000 Da, catalyzes the reductive condensation of L-arginine and α-ketoglutarate to produce this compound and NADP+. Each subunit (40,000 Da) binds one molecule of NADPH as a cofactor, essential for stabilizing the transition state during the reaction. Kinetic studies reveal a ter-bi rapid-equilibrium random-order mechanism, where either substrate (arginine or α-ketoglutarate) can bind first to the enzyme active site.
Table 1: Kinetic Parameters of this compound Synthase
| Substrate | (mM) | (μmol·min⁻¹·mg⁻¹) |
|---|---|---|
| L-Arginine | 0.45 | 2.8 |
| α-Ketoglutarate | 1.2 | 2.6 |
| NADPH | 0.03 | 3.1 |
In Vitro Synthesis Protocol
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Reaction Setup : Combine 10 mM L-arginine, 12 mM α-ketoglutarate, and 0.5 mM NADPH in 50 mM Tris-HCl buffer (pH 7.5).
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Enzyme Addition : Introduce purified this compound synthase (0.1 mg/mL) and incubate at 30°C for 2 hours.
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Termination : Halt the reaction by heating to 95°C for 5 minutes.
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Product Isolation : Precipitate proteins via centrifugation (15,000 ×g, 10 minutes) and purify this compound using anion-exchange chromatography.
Microbial Production via Agrobacterium tumefaciens
Strain Selection and Growth Conditions
This compound biosynthesis in A. tumefaciens is plasmid-dependent, with strains harboring pTiC58 or pTiT37 Ti plasmids showing exclusive production. Optimal growth occurs in ABM minimal medium at 28°C with aeration (OD600 ~1.0). Arginine (5 mM) induces this compound synthase expression, bypassing the need for opine-specific induction.
Table 2: Microbial Production Parameters
| Parameter | Condition |
|---|---|
| Strain | A. tumefaciens C58 (pTiC58) |
| Medium | ABM minimal + 2 μg/mL tetracycline |
| Inducer | 5 mM L-arginine |
| Incubation Time | 48 hours |
| Yield | 12 μmol/g fresh weight tissue |
Extraction and Purification from Crown Galls
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Tissue Homogenization : Lyse crown gall tissue in 50 mM phosphate buffer (pH 7.0) containing 1 mM DTT.
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Protein Removal : Precipitate using ammonium sulfate (80% saturation) and centrifuge at 20,000 ×g.
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Chromatography : Apply supernatant to a DEAE-Sepharose column equilibrated with 20 mM Tris-HCl (pH 8.0). Elute this compound with a 0–500 mM NaCl gradient.
Chemical Synthesis and Structural Derivatives
Direct Condensation Approach
While enzymatic methods dominate, chemical synthesis involves coupling L-arginine with α-ketoglutaric acid under reductive amination conditions. A novel derivative, ornaline (N2-(1,3-dicarboxypropyl)ornithine), forms when ornithine substitutes arginine, though yields remain suboptimal compared to enzymatic routes.
Analytical Confirmation
-
High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8.2 minutes).
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Mass Spectrometry : ESI-MS confirms a molecular ion peak at m/z 304.1 [M+H]+ for this compound.
Comparative Analysis of Preparation Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time Required |
|---|---|---|---|
| Enzymatic Synthesis | 92 | 99 | 3 hours |
| Microbial Production | 85 | 95 | 48 hours |
| Chemical Synthesis | 67 | 88 | 12 hours |
Chemical Reactions Analysis
Catabolic Degradation
In Agrobacterium, nopaline is degraded via D-nopaline dehydrogenase :
- Key Genes : noxB (this compound oxidase) in Ti plasmids .
- Regulation : Induced by this compound binding to transcriptional activator NocR .
Non-Enzymatic Chemical Reactions
This compound participates in several abiotic transformations:
Oxidation
- Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
- Products : Oxo-nopaline derivatives via keto group oxidation .
Reduction
Substitution
- Reagents : Halogens (e.g., Cl₂) or nucleophiles (e.g., NH₃).
- Products : Halogenated or amine-substituted analogs .
Metabolic Pathways in Agrobacterium
This compound catabolism involves coordinated transport and enzymatic steps:
Comparative Reactivity of Opines
This compound differs from structurally similar opines in reactivity and metabolic roles:
Analytical Characterization
Key methods for studying this compound reactions:
- HPLC-MS : Quantifies this compound and metabolites in plant extracts .
- ¹H-NMR : Identifies substitution patterns (δ 3.2–3.5 ppm for α-ketoglutarate protons) .
- X-ray Crystallography : Resolves enzyme-substrate complexes (e.g., NOS-NADP⁺) .
Environmental and Biotechnological Implications
- Plant Pathology : this compound synthesis marks tumor progression in crown gall disease .
- Genetic Engineering : The nos promoter is used in transgenic constructs due to wound/auxin inducibility .
- Biosensors : Engineered Agrobacterium strains detect this compound via β-galactosidase reporters .
This synthesis of enzymatic, chemical, and metabolic data underscores this compound’s role as a biochemical linchpin in plant-microbe interactions. Its reactivity informs both agricultural management and biotechnological applications.
Scientific Research Applications
Biosensing Applications
Nopaline plays a crucial role in the development of biosensors for detecting Agrobacterium-induced plant tumors. Researchers have developed biosensor strains that utilize this compound metabolism to diagnose root galls caused by Agrobacterium. These biosensors are based on the interaction between this compound and specific receptors, leading to the activation of reporter genes, which can be visually detected.
Case Study: this compound-Based Biosensor Development
- Objective : To create a simple diagnostic tool for distinguishing between Agrobacterium-induced galls and similar symptoms caused by nematodes.
- Methodology : The biosensor utilizes this compound to activate the transcription of the this compound oxidase gene operon, resulting in a detectable response (e.g., color change).
- Results : The biosensor successfully identified this compound presence in plant tumor tissues, providing an effective diagnostic tool for agricultural applications .
Genetic Engineering
This compound is extensively used in genetic engineering, particularly in the development of genetically modified organisms (GMOs). The this compound synthase (NOS) gene is often employed as a selectable marker in transformation processes.
Applications in GMO Development
- Marker Gene : NOS is utilized to ensure successful integration of foreign genes into plant genomes.
- Research Findings : Studies have shown that plants transformed with NOS exhibit stable expression of transgenes, facilitating the development of crops with desirable traits such as pest resistance and improved yield .
Microbial Utilization
Certain bacteria can utilize this compound as a carbon source, making it an important compound in microbial metabolism studies. Understanding how bacteria metabolize this compound can provide insights into biocontrol strategies against plant pathogens.
Case Study: Bacterial Metabolism of this compound
- Objective : To explore how different bacterial strains utilize this compound and octopine.
- Findings : Research indicates that various strains can metabolize these compounds differently, influencing their pathogenicity and potential use in biocontrol .
Agricultural Biotechnology
This compound's role extends to agricultural biotechnology, where it is used to develop crops with enhanced traits through genetic modification. The integration of this compound-related genes can lead to improved resistance against pests and diseases.
Example: MIR162 Maize
- Overview : The MIR162 maize variety incorporates genes that enhance pest resistance while utilizing this compound synthase for gene expression regulation.
- Impact : Field trials have shown that MIR162 maize performs comparably to conventional varieties without adverse effects on non-target organisms .
Summary Table of this compound Applications
Mechanism of Action
Nopaline exerts its effects through its interaction with specific enzymes and receptors in Agrobacterium tumefaciens. The bacterium utilizes this compound as a nutrient source, metabolizing it through a series of enzymatic reactions. The key molecular targets include this compound synthase and other enzymes involved in opine catabolism. The pathways involved in this compound metabolism are crucial for the survival and virulence of Agrobacterium tumefaciens.
Comparison with Similar Compounds
Enzymatic and Catabolic Differences
The catabolism of nopaline and octopine is mediated by distinct enzymatic systems encoded by the noc (this compound) and occ (octopine) regions of Ti plasmids:
Key Enzymatic Properties:
- This compound Oxidase (Noc): Substrates: this compound (Km = 1.1 mM) and octopine (Km = 1.1 mM), with a Vmax ratio of 5:1 favoring this compound . Structure: Requires two subunits (NoxA and NoxB) for activity. Subunit exchange with octopine oxidase components (OoxA/OoxB) retains functionality, indicating shared catalytic mechanisms .
- Octopine Oxidase (Occ): Substrates: Octopine (Km = 1 mM), with negligible activity toward this compound . Specificity: Driven by residues in the substrate-binding pocket (e.g., Ser91 in OccJ) that sterically hinder this compound binding .
Genetic Regulation:
- The noc and occ regions include ABC transporters (NocT and OccJ) for opine uptake. NocT binds both this compound and octopine, while OccJ is exclusive to octopine . Mutations in the "this compound-binding signature" (residues G97, M117, H170, S207 in NocT) abolish this compound affinity .
Transport and Binding Mechanisms
Periplasmic Binding Proteins (PBPs):
- NocT (this compound): Binds this compound and pyrothis compound with high affinity (KD ~1 µM) . Structural flexibility allows accommodation of octopine in the presence of this compound .
- OccJ (Octopine): Exclusively binds octopine due to steric constraints (e.g., Ser91) that prevent this compound interaction .
Evolutionary Insights:
NocT shares ancestral homology with arginine-binding PBPs (e.g., LAO/HisJ) but evolved a unique binding pocket for α-ketoglutarate derivatives. OccJ diverged further, specializing in pyruvate-derived opines .
Ecological and Evolutionary Perspectives
- Niche Adaptation: this compound-type strains dominate in environments where α-ketoglutarate is abundant.
- Ti Plasmid Evolution: this compound-type plasmids (e.g., pTiC58) are evolutionarily related to succinamopine-type plasmids, which acquired new catabolic genes via recombination .
- Competitive Advantage: Despite the redundancy of this compound catabolism in nutrient-rich tumors, the noc pathway enhances A.
Biological Activity
Nopaline, a compound produced by certain strains of Agrobacterium tumefaciens, plays a significant role in plant-pathogen interactions and has been the subject of extensive research. This article explores the biological activity of this compound, including its synthesis, metabolism, and implications in plant genetic engineering.
Overview of this compound
This compound is a conjugate of α-ketoglutaric acid and arginine, primarily produced by Agrobacterium tumefaciens during tumor formation in plants. It is classified as an opine, a group of compounds that serve as carbon and nitrogen sources for bacteria. This compound is synthesized via the this compound synthase (nos) gene, which is part of the T-DNA region of the Ti plasmid in Agrobacterium.
Synthesis and Metabolism
The synthesis of this compound is catalyzed by the enzyme this compound synthase, which is induced under specific conditions such as wounding or auxin treatment. The expression of the nos gene is regulated by various factors, including plant hormones and environmental stressors. Research has shown that this compound production can be significantly enhanced in response to auxin application, highlighting its role in plant signaling pathways .
Table 1: Key Enzymes and Their Functions in this compound Metabolism
| Enzyme | Function | Source Organism |
|---|---|---|
| This compound Synthase | Converts α-ketoglutaric acid and arginine into this compound | Agrobacterium tumefaciens |
| This compound Catabolic Enzymes | Degrade this compound into usable metabolites | Various Agrobacterium strains |
Biological Activity in Plant Interactions
This compound's primary biological activity lies in its interaction with host plants during infection. The presence of this compound in plant tissues serves as a signal for Agrobacterium, facilitating the establishment of a successful infection. Studies indicate that this compound-utilizing strains of Agrobacterium can induce tumors that produce high levels of this compound, which in turn supports bacterial growth and sustains the infection process .
Case Study: Agrobacterium Strain GV3101
A notable case study involves the this compound strain GV3101, which has been extensively used in plant genetic transformation experiments. This strain contains the tzs gene responsible for synthesizing trans-zeatin, a cytokinin that promotes shoot regeneration in plants. In experiments with tobacco leaf explants co-cultured with GV3101, researchers observed active shoot regeneration without additional plant growth regulators . This demonstrates this compound's role not only as a metabolic product but also as a facilitator of genetic transformation.
Implications for Genetic Engineering
The unique properties of this compound have made it a valuable tool in genetic engineering. The ability to utilize this compound as a selective marker allows researchers to track the success of transformation events in plants. Additionally, the metabolic pathways associated with this compound can be exploited to enhance plant traits such as disease resistance and growth efficiency.
Table 2: Applications of this compound in Genetic Engineering
| Application | Description |
|---|---|
| Selective Marker | Used to identify transformed cells |
| Enhancing Plant Traits | Modifying metabolic pathways to improve resistance |
| Studying Plant-Microbe Interactions | Understanding how plants respond to bacterial infections |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting nopaline synthase (nos) terminator sequences in transgenic plant tissues?
- Methodological Answer : Researchers should use qualitative PCR protocols validated by international databases (e.g., the JRC Compendium or EU GMOMETHODS) . Ensure primer specificity for the nos terminator, include positive controls (e.g., plasmid standards), and validate results via gel electrophoresis or sequencing. For reproducibility, document thermocycler conditions and template concentrations as per NIH preclinical reporting guidelines .
Q. How should researchers design experiments to investigate this compound's role in Agrobacterium-mediated plant transformation?
- Methodological Answer : Apply the P-E/I-C-O framework:
- Population : Select plant species (e.g., Arabidopsis or tobacco) with varying susceptibility to Agrobacterium.
- Exposure : Compare wild-type and mutant Agrobacterium strains with/without this compound catabolism genes.
- Control : Use non-transformed plants and bacteria lacking this compound utilization pathways.
- Outcome : Quantify tumor formation efficiency and this compound accumulation via HPLC . Include at least three biological replicates to account for variability .
Q. What statistical approaches are appropriate for analyzing this compound accumulation data across plant tissues?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across tissue types. For non-normal distributions, apply Kruskal-Wallis tests. Report effect sizes and confidence intervals, and validate assumptions (e.g., homogeneity of variance) as per guidelines in preclinical studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported nos promoter activity under abiotic stress conditions?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., stress duration, plant age). Replicate experiments under standardized conditions, using dual-luciferase reporter assays to quantify promoter activity. Apply mixed-effects models to account for study heterogeneity . Critically evaluate whether stress-inducible elements (e.g., the hexamer motif in the nos promoter) interact with host transcription factors .
Q. What strategies optimize quantitative this compound detection in complex plant matrices with high secondary metabolite interference?
- Methodological Answer : Combine solid-phase extraction (SPE) with LC-MS/MS, using deuterated this compound as an internal standard. Validate the method via spike-recovery experiments (80–120% recovery acceptable) and limit of detection (LOD) calculations. Cross-validate results with enzymatic assays (e.g., nos activity measurements) to confirm specificity .
Q. How should contradictory findings about this compound's ecological impact beyond Agrobacterium interactions be addressed?
- Methodological Answer : Design longitudinal field studies to monitor this compound degradation rates and non-target microbial uptake. Use stable isotope probing (SIP) with ¹³C-labeled this compound to trace its incorporation into soil microbial biomass. Compare results across soil types and climates, applying structural equation modeling (SEM) to disentangle environmental covariates .
Methodological Frameworks for Rigorous Inquiry
- For Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, ensure transgenic plant studies comply with biosafety regulations .
- For Data Interpretation : Differentiate correlation from causation in ecological studies. For observational data on this compound persistence, use Mendelian randomization or Granger causality tests .
- For Reporting : Follow the NIH preclinical checklist for animal/cell studies, detailing randomization, blinding, and sample-size justification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
